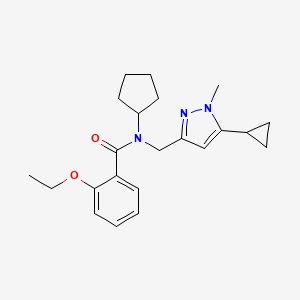![molecular formula C21H25N5O3 B2830547 5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one CAS No. 1105192-29-7](/img/structure/B2830547.png)
5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the addition of the phenyl, piperazine, and methoxypropyl groups . The exact methods would depend on the specific reactions used and the availability of starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyrazolo[4,3-c]pyridin-3-one core, phenyl ring, and piperazine ring could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Discovery and Pharmacological Characterization
- A study by Möller et al. (2017) highlighted the synthesis of high-affinity dopamine receptor partial agonists, emphasizing compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. The compounds demonstrated potential as novel therapeutics for dopaminergic ligands, showing complex structure-functional selectivity relationships (Möller et al., 2017).
Synthesis and Anticonvulsant Properties
- Shtrygol et al. (2016) investigated the psychotropic properties of a pyrazolo[3,4-D]pyridine derivative, revealing sedative effects, antiamnesic properties, and a weak anxiolytic effect without significant impacts on depressive behavior or skeletal muscle tone coordination (Shtrygol et al., 2016).
Antioxidant and Anticancer Activities
- Mahmoud et al. (2017) described the preparation and pharmacological evaluation of various fused oxazine compounds, including pyrazolopyranopyrimidinones, with considerable chemical and pharmacological activities, including antioxidant and anticancer properties (Mahmoud et al., 2017).
Physiological-Based Pharmacokinetic Modeling
- Watson et al. (2011) utilized physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of UK-369,003, a phosphodiesterase-5 inhibitor, demonstrating the role of metabolism and P-glycoprotein in drug disposition (Watson et al., 2011).
Antitumor Activity
- Rostom et al. (2009) synthesized a series of compounds, including pyrazolo[4,3-c]pyridines, showing broad-spectrum antitumor activity, with certain derivatives exhibiting specific effectiveness against breast cancer and lung cancer cell lines (Rostom et al., 2009).
PET Tracers for Brain Receptors
- Zhou et al. (2014) developed [11C]Preladenant for mapping cerebral adenosine A2A receptors with PET, indicating favorable brain kinetics and characteristics as an A2AR PET tracer (Zhou et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-29-13-5-10-24-14-17(20(27)25-11-8-22-9-12-25)19-18(15-24)21(28)26(23-19)16-6-3-2-4-7-16/h2-4,6-7,14-15,22H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPPKUFPXIWMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

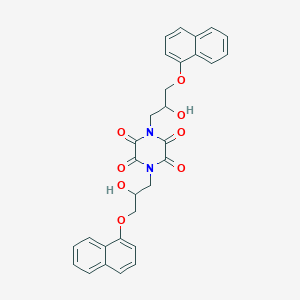
![2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2830468.png)
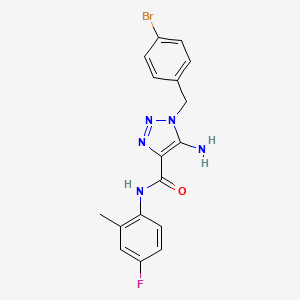
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B2830470.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2830471.png)
![N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide](/img/structure/B2830472.png)
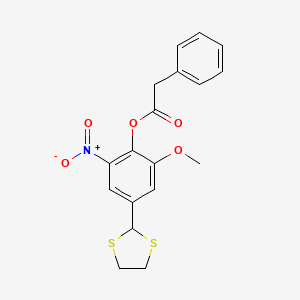


![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/no-structure.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2830481.png)
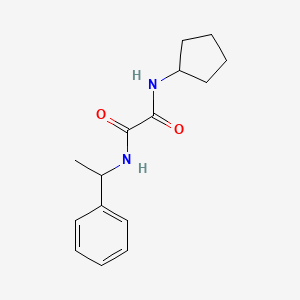
![Benzyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2830484.png)
